molecular formula C16H16N4S B14890880 4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione

4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B14890880
M. Wt: 296.4 g/mol
InChI Key: QUYSHKMQUWJIIR-UHFFFAOYSA-N
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Description

4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent reactions with various electrophiles. The reaction conditions often include refluxing in solvents like ethanol or methanol, with the presence of catalysts such as hydrochloric acid or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic substitution reactions can occur at the amino group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-one: Similar structure but with a carbonyl group instead of a thione group.

    4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-sulfide: Contains a sulfide group instead of a thione group.

Uniqueness

4-Amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thione group, in particular, allows for unique interactions with biological targets and chemical reagents, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

4-amino-3-(2,2-diphenylethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H16N4S/c17-20-15(18-19-16(20)21)11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11,17H2,(H,19,21)

InChI Key

QUYSHKMQUWJIIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NNC(=S)N2N)C3=CC=CC=C3

Origin of Product

United States

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